molecular formula C5H7N3 B1296693 5-Methylpyrazin-2-amine CAS No. 5521-58-4

5-Methylpyrazin-2-amine

Cat. No. B1296693
CAS RN: 5521-58-4
M. Wt: 109.13 g/mol
InChI Key: ZNQOALAKPLGUPH-UHFFFAOYSA-N
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Description

5-Methylpyrazin-2-amine, also known as 2-Amino-5-methylpyrazine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow to light orange powder to crystal .


Synthesis Analysis

The synthetic scheme involves the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide which on Hofmann degradation gives the amine compound .


Molecular Structure Analysis

The molecular formula of 5-Methylpyrazin-2-amine is C5H7N3 . The IUPAC name is 5-methylpyrazin-2-amine . The molecular weight is 109.13 g/mol .


Physical And Chemical Properties Analysis

5-Methylpyrazin-2-amine has a melting point of 117 °C . Its density is 1.2±0.1 g/cm3 and it has a boiling point of 244.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition

5-Methylpyrazin-2-amine derivatives have shown promising results as corrosion inhibitors. In a study by Chetouani et al. (2005), certain bipyrazole compounds, including derivatives of 5-methylpyrazin-2-amine, demonstrated significant inhibition of iron corrosion in acidic media. This implies potential applications in protecting metals from corrosive environments (Chetouani et al., 2005).

Synthesis of Heterocyclic Compounds

Madhusudhan et al. (2009) described an efficient method for synthesizing 2-bromo-5-methylpyrazine. This process is essential for creating various heterocyclic compounds, indicating its utility in organic synthesis and pharmaceutical applications (Madhusudhan et al., 2009).

Pharmaceutical Intermediates

5-Methylpyrazine-2-carboxylic acid, closely related to 5-methylpyrazin-2-amine, is an important pharmaceutical intermediate. Bai Jin-quan (2013) reviewed its synthesis methods, highlighting its significance in the pharmaceutical industry (Bai Jin-quan, 2013).

Antimicrobial Activities

Compounds derived from 5-methylpyrazin-2-amine have been explored for their antimicrobial properties. Behbehani et al. (2011) synthesized novel heterocyclic substances using 2-arylhdrazononitriles and found that some derivatives demonstrated promising antimicrobial activities against various bacterial strains (Behbehani et al., 2011).

Safety And Hazards

5-Methylpyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOALAKPLGUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310395
Record name 5-methylpyrazin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazin-2-amine

CAS RN

5521-58-4
Record name 5-Methyl-2-pyrazinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazin-2-amine
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Synthesis routes and methods

Procedure details

The intermediate 2-amino-5-methylpyrazine is prepared stepwise, starting with 2-oxopropanal 1-oxime. This oxime is allowed to react with aminomalononitrile tosylate [prepared by the method of Ferris et al., J. Am. Chem. Soc. 88, 3829 (1966)], to yield 2-amino-3-cyano-5-methylpyrazine 1-oxide. The pyrazine 1-oxide prepared in this manner is allowed to react with phosphorous trichloride to yield 2-amino-3-cyano-5-methylpyrazine. This 2-amino-3-cyano-5-methylpyrazine is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-methylpyrazine, which, when heated in tetrahydronaphthalene, is decarboxylated to yield the desired 2-amino-5-methylpyrazine.
Quantity
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[Compound]
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oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AR Harris, DM Nason, EM Collantes, W Xu, Y Chi… - Tetrahedron, 2011 - Elsevier
… 15 min to a solution of 5-methylpyrazin-2-amine 15 (42 g, 0.38 … give compound 6-bromo-5-methylpyrazin-2-amine 17a (36 g, … An analytical sample of 3-bromo-5-methylpyrazin-2-amine (…
Number of citations: 18 www.sciencedirect.com
A Steven, P Hopes - Organic Process Research & Development, 2018 - ACS Publications
… The elaboration of 5-methylpyrazine-2-carboxamide to 5-methylpyrazin-2-amine (1) using … aqueous reaction conditions on the isolation of 5-methylpyrazin-2-amine (1). The oxidation of …
Number of citations: 11 pubs.acs.org
R Sharma, J Litchfield, K Atkinson, H Eng… - Drug Metabolism and …, 2014 - ASPET
… The fragment ion at m/z 324.0979 represented amide bond cleavage and loss of the 5-methylpyrazin-2-amine functionality. The fragment ion at m/z 342.1084 was consistent with a gas …
Number of citations: 21 dmd.aspetjournals.org
E Bosch, NP Bowling - Crystal Growth & Design, 2020 - ACS Publications
… acid yielded cocrystals (1) and (2), while a homogeneous mass of fine hair-like crystals unsuitable for X-ray analysis was obtained from solutions of 5-methylpyrazin-2-amine and 2,3,5,6…
Number of citations: 5 pubs.acs.org
JJ Voegel, SA Benner - Helvetica Chimica Acta, 1996 - Wiley Online Library
6‐Aminopyrazin‐2(1H)‐one, when incorporated as a pyrimidine‐base analog into an oligonucleotide chain, presents a H‐bond acceptor‐donor‐donor pattern to a complementary …
Number of citations: 32 onlinelibrary.wiley.com
MJ Waring, DS Clarke, MD Fenwick, L Godfrey… - …, 2012 - pubs.rsc.org
Glucokinase plays a central role in glucose homeostasis and small molecule activators of the glucokinase enzyme have been the subject of significant pharmaceutical research in the …
Number of citations: 37 pubs.rsc.org
RH Hastings, MM Mokhtar, A Ruggles… - … Process Research & …, 2023 - ACS Publications
… 3-Bromopyrazin-2-amine and 3-bromo-5-methylpyrazin-2-amine also gave high conversion to the predicted alkynylated product under our optimized conditions with lower catalyst …
Number of citations: 0 pubs.acs.org
S Cheruku, AM Sajith, Y Narayana… - The Journal of …, 2021 - ACS Publications
… The title compound was synthesized using 5-methylpyrazin-2-amine and 1-iodobenzene following the general procedure. Eluent: EtOAc/hexane 50:50; yield: 121 mg, 62%; brown solid; …
Number of citations: 19 pubs.acs.org
J Litchfield, R Sharma, K Atkinson, KJ Filipski… - Bioorganic & medicinal …, 2010 - Elsevier
… (2.1 equiv), DCM, 0 C, 30 min; (i) (1) pyridone (1.0 equiv), LiHMDS (1.0 M in THF, 0.9 equiv), THF, 23 C, 45 min, (2) 19 (1 equiv), THF, 23 C, 2 h, 44–85%; (j) 5-methylpyrazin-2-amine (2…
Number of citations: 26 www.sciencedirect.com
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
… Compound 7 was prepared using the same procedure as preparing 4 starting with compound 3 and 6-bromo-5-methylpyrazin-2-amine. The title compound was obtained as a tan oil, …
Number of citations: 16 pubs.acs.org

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